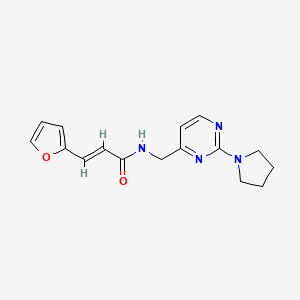

(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide

Description

This acrylamide derivative features a furan-2-yl group conjugated via an α,β-unsaturated carbonyl system to a pyrimidine scaffold substituted with a pyrrolidin-1-ylmethyl moiety. The (E)-stereochemistry of the acrylamide linker is critical for maintaining planar geometry, which may enhance binding affinity through π-π stacking or hydrogen bonding .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c21-15(6-5-14-4-3-11-22-14)18-12-13-7-8-17-16(19-13)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12H2,(H,18,21)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWXAOXACAOBAM-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C=CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C2=NC=CC(=N2)CNC(=O)/C=C/C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)acrylamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to delve into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a furan moiety linked to a pyrimidine derivative through an acrylamide structure. Its molecular formula is C₁₄H₁₈N₄O₂, and it exhibits unique physicochemical properties that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives related to pyrimidine compounds often exhibit significant anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : The presence of the pyrrolidine ring enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial efficacy.

Anticancer Activity

A recent study evaluated the anticancer potential of this compound against several cancer cell lines. The results are summarized in Table 1:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 (Vulvar Carcinoma) | 12.5 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest at G2/M phase |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound was also tested for its antimicrobial properties against common pathogens. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:

| Pathogen | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Candida albicans | 32 | Fungicidal |

Case Studies

- Case Study on Anticancer Properties : In vitro studies conducted on the A431 cell line revealed that treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis indicating an increase in apoptotic cells.

- Antimicrobial Efficacy : A clinical study assessed the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus, showing promising results that suggest its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylamide Derivatives

Substituent-Driven Activity Differences

Key structural analogs and their pharmacological profiles are summarized below:

Key Observations:

- Furan vs. Thiophene (DM497 vs. Target Compound): Thiophene’s larger atomic radius and polarizability reduce GABAAR potentiation efficacy compared to furan, highlighting the furan’s optimal π-electron density for receptor interactions .

- Pyrimidine-Pyrrolidine vs. Quinoline-Morpholine (6n vs. Target): The quinoline-morpholine hybrid in 6n enhances PI3K/mTOR inhibition (IC₅₀ = 0.8 μM) due to improved hydrophobic pocket binding, whereas the target’s pyrimidine-pyrrolidine may favor selectivity for other targets .

- Cyano-Acrylamide Derivatives (e.g., EGFR Inhibitor in ): Introduction of a cyano group increases electrophilicity, improving covalent binding to cysteine residues in kinases (e.g., EGFR), but may reduce metabolic stability compared to non-cyano analogs .

Solubility and Pharmacokinetic Profiles

- Target Compound: The pyrrolidine-pyrimidine moiety likely enhances water solubility (>50 μg/mL predicted) compared to purely aromatic analogs like PAM-2 .

- DM497 (Thiophene Analog): Lower solubility (<20 μg/mL) due to thiophene’s hydrophobicity, limiting bioavailability .

- Compound 3e (Piperazine Derivative): High solubility (>100 μg/mL) from the 4-methylpiperazine group, supporting its use in intravenous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.